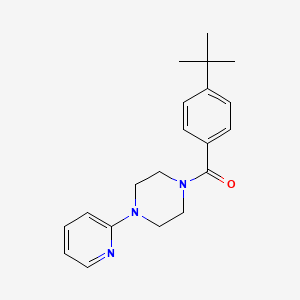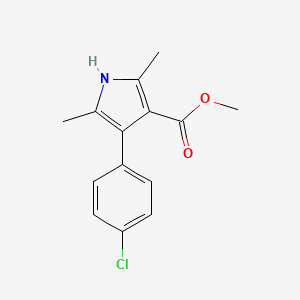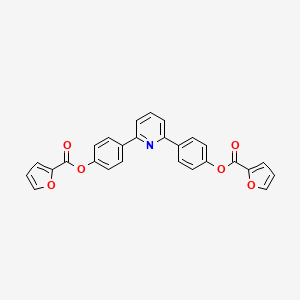![molecular formula C14H14N6OS B5611188 2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine](/img/structure/B5611188.png)
2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,6-pyrimidinediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, starting from thioxopyrimidine derivatives and proceeding through various steps, including cyclization and nucleophilic substitution reactions, to introduce the desired functional groups and achieve the complex structure of the target molecule (Ho & Yao, 2009).
Molecular Structure Analysis
Structural characterization typically employs a range of techniques, including IR, NMR, mass, and UV–vis spectroscopy, along with elemental analysis. These methods confirm the presence of key functional groups and the overall molecular architecture of the compound. Single-crystal X-ray diffraction is often used to elucidate the precise three-dimensional structure, revealing planar conformations and the spatial arrangement of different substituents (Yang et al., 2014).
Chemical Reactions and Properties
This compound may participate in various chemical reactions, including interactions with amines, which can lead to the opening of the oxadiazole ring and substitution reactions at the pyrimidine moiety. Such reactivity is indicative of the compound's potential utility in synthesizing further derivatized chemicals (Yakubkene & Vainilavichyus, 1998).
Physical Properties Analysis
The physical properties, such as fluorescence, are influenced by the compound's structure. For instance, related compounds have been shown to display intense blue to yellow-green fluorescence in solutions, a characteristic that can be tuned by modifying the substituents attached to the core structure (Ho & Yao, 2009).
Chemical Properties Analysis
The chemical behavior of this compound can be influenced by its functional groups and overall molecular structure. For example, the presence of the oxadiazole ring and pyrimidine moiety may confer certain reactivity patterns, such as susceptibility to nucleophilic attacks or participation in ring-opening reactions, which could be exploited for further chemical transformations (Yakubkene & Vainilavichyus, 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6OS/c1-8-2-4-9(5-3-8)13-19-12(21-20-13)7-22-14-17-10(15)6-11(16)18-14/h2-6H,7H2,1H3,(H4,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRTUHSGRVRHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=N3)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3-bromobenzylidene)hydrazino]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5611109.png)
![N,N-diethyl-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5611111.png)
![ethyl 2-(benzoyloxy)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5611117.png)
![N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-nitrobenzohydrazide](/img/structure/B5611119.png)


![3-phenylacrylaldehyde [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5611134.png)

![1-[2-(2-naphthyloxy)propanoyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5611154.png)
![5-(2-bromophenyl)-4-[(1-naphthylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5611166.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5611174.png)
![2-(3-fluorophenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]azepane](/img/structure/B5611175.png)
![6-{[4-(dimethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5611178.png)
